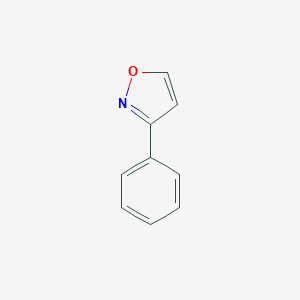

3-Phenylisoxazole

描述

属性

IUPAC Name |

3-phenyl-1,2-oxazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7NO/c1-2-4-8(5-3-1)9-6-7-11-10-9/h1-7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZBRDJMFLJXFIGJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NOC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60143422 | |

| Record name | Isoxazole, 3-phenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60143422 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

145.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1006-65-1 | |

| Record name | 3-Phenylisoxazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1006-65-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Isoxazole, 3-phenyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001006651 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Isoxazole, 3-phenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60143422 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Synthesis of 3-Phenyl-5-chloroisoxazole

3-Phenylisoxazol-5-one undergoes chlorination using phosphorous oxychloride (POCl₃) and triethylamine (Et₃N) to yield 3-phenyl-5-chloroisoxazole, a versatile intermediate. In a representative procedure, 145 g (0.9 mol) of 3-phenylisoxazol-5-one is treated with 805 g of POCl₃ and 140 mL of Et₃N at 25°C, followed by heating at 120°C for 2.5 hours. The reaction mixture is quenched with ice-water, extracted with ethyl acetate, and distilled under reduced pressure to afford an 84% yield of the chlorinated product.

Factors Influencing Yield

Maintaining the reaction temperature below 120°C during distillation prevents thermal decomposition of the product. Excess POCl₃ acts as both a reagent and solvent, enhancing reaction efficiency. However, residual POCl₃ necessitates careful neutralization with aqueous NaHCO₃ to avoid equipment corrosion.

Chalcone Cyclization with Hydroxylamine Hydrochloride

Two-Step Synthesis via Chalcone Intermediates

Thirunarayanan et al. (2019) developed a scalable method involving chalcone intermediates. Benzaldehyde and acetophenone undergo Claisen-Schmidt condensation in NaOH/ethanol to form 3-phenyl-1-phenylprop-2-en-1-one (chalcone), which is subsequently cyclized with hydroxylamine hydrochloride (Scheme 1).

Spectral Validation and Yield

The final product is recrystallized from ethanol, yielding 75% pure this compound. IR spectra confirm the isoxazole ring via peaks at 1620 cm⁻¹ (C=N stretch) and 1530 cm⁻¹ (C-O-C asymmetric stretch). ¹H NMR (500 MHz, DMSO-d₆) exhibits a singlet at δ 6.81 ppm for the isoxazole proton and multiplet signals at δ 7.30–7.90 ppm for aromatic protons.

Lithiation and Carbon Dioxide Quenching

Methodology

A novel approach involves lithiation of 3-phenyl-5-chloroisoxazole with n-butyllithium (n-BuLi) in THF at −78°C, followed by quenching with carbon dioxide to generate this compound-5-carboxylic acid. This method, while lower yielding (65%), enables functionalization at the 5-position for pharmaceutical applications.

Limitations

The requirement for cryogenic conditions and moisture-sensitive reagents limits industrial adoption. Side reactions such as dimerization are prevalent if lithiation is incomplete.

Comparative Analysis of Preparation Methods

化学反应分析

Nitration Reactions

Nitration of 3-phenylisoxazole occurs regioselectively at the 4-position under acidic conditions. A one-pot synthesis method involves treating cinnamyl alcohol with sodium nitrite in glacial acetic acid, yielding 4-nitro-3-phenylisoxazole (26%) alongside 4-phenyl-3-furoxanmethanol (40%) . The mechanism proceeds via:

-

Dehydration of cinnamyl alcohol to form an intermediate 5 .

-

A hetero-Alder-ene reaction with nitrous acid (HNO₂) to generate isoxazole 6 .

-

Electrophilic substitution at the 4-position to form nitroso compound 8 , followed by oxidation to the nitro derivative .

Key Nitration Conditions

| Reagent System | Temperature | Yield (%) | Reference |

|---|---|---|---|

| NaNO₂, AcOH | 70°C → RT | 26 |

[3 + 2] Cycloaddition Reactions

This compound derivatives are synthesized via cycloaddition between benzaldehyde oxime and alkynes. Optimized conditions use N-chlorosuccinimide (NCS) and triethylamine (TEA) in DMF, achieving yields up to 85% .

Optimized Cycloaddition Protocol

| Component | Quantity | Role |

|---|---|---|

| Benzaldehyde oxime (1) | 1 mmol | Dipolarophile |

| Phenylacetylene (2a) | 1.2 mmol | Alkyne |

| NCS | 2 mmol | Additive |

| TEA | 1 mmol | Base |

Reaction Outcomes

-

Weak organic bases (e.g., TEA) enhance reaction rates compared to stronger bases like DBU .

-

X-ray crystallography confirmed structures of derivatives (e.g., 5p , 5q , 5r ) .

Acyl Chloride Formation

3-Phenyl-5-methylisoxazole-4-carbonyl chloride is synthesized via reaction with bis(trichloromethyl) carbonate (BTC) in chlorobenzene at 130°C . This method avoids hazardous reagents like phosgene.

Acyl Chloride Synthesis Parameters

| Parameter | Value | Impact on Yield |

|---|---|---|

| BTC Molar Ratio | 0.5 eq | 96% yield |

| Catalyst (DMF) | 0.01 eq | Accelerates reaction |

| Solvent (Chlorobenzene) | 8× substrate | Optimal solubility |

Electrophilic Substitution and Oxidation

The nitroso intermediate 8 (from nitration) undergoes oxidation to the nitro compound 4 under acidic conditions . This step is critical for introducing electron-withdrawing groups that enhance biological activity in derivatives .

Hydrolysis and Functionalization

Hydrolysis of methyl 4-nitro-3-phenylisoxazole-5-carboxylate provides access to carboxylic acid derivatives, though this route is less commonly employed compared to direct cycloaddition or nitration .

Mechanistic and Practical Considerations

-

Regioselectivity : Nitration favors the 4-position due to the isoxazole ring’s electronic asymmetry .

-

Safety : BTC replaces toxic phosgene in acyl chloride synthesis, improving process safety .

-

Biological Relevance : 4-nitro-3-phenylisoxazole derivatives exhibit antibacterial properties, validated via structure-activity relationship studies .

科学研究应用

Medicinal Chemistry Applications

3-Phenylisoxazole derivatives have shown promise in several therapeutic areas, including antibacterial, antitumor, and CNS modulation activities.

Antibacterial Agents

Recent research has highlighted the synthesis of 4-nitro-3-phenylisoxazole derivatives, which were evaluated for their antibacterial properties against plant pathogens such as Xanthomonas oryzae, Pseudomonas syringae, and Xanthomonas axonopodis. These derivatives demonstrated superior antibacterial activity compared to traditional controls, with some compounds achieving over 90% inhibition at specific concentrations .

Table 1: Antibacterial Activity of 4-Nitro-3-Phenylisoxazole Derivatives

| Compound | Inhibition against Xoo (%) | Inhibition against Psa (%) | EC50 (μg/mL) |

|---|---|---|---|

| 5o | >90 | >90 | 7.9 |

| 5p | 85 | 80 | 9.1 |

| Control | <50 | <50 | - |

Antitumor Activity

Isoxazole derivatives, including those derived from this compound, have been investigated for their antitumor properties. These compounds are believed to interfere with cancer cell proliferation and induce apoptosis .

CNS Modulation

Certain isoxazole derivatives exhibit nootropic effects, suggesting potential applications in treating cognitive disorders. Their ability to modulate neurotransmitter levels makes them candidates for further research in neuropharmacology .

Material Science Applications

The incorporation of isoxazole rings into materials has garnered attention due to their unique properties.

Liquid Crystalline Properties

This compound derivatives have been explored for their liquid crystalline behavior, which is advantageous in the development of flat-panel displays and other electronic devices. The structural characteristics of isoxazoles facilitate the formation of mesogenic phases that are crucial for these applications .

Photochemical Applications

Research into the photochemistry of azido derivatives of phenylisoxazole has revealed their potential as precursors for light-activated reactions. This property can be harnessed in organic synthesis and materials design where controlled activation is required .

Synthesis and Characterization

The synthesis of this compound derivatives typically involves cycloaddition reactions or modifications of existing isoxazole structures.

Synthetic Routes

A notable synthetic method involves the treatment of cinnamyl alcohol with sodium nitrite to yield various isoxazole derivatives with different substituents, enhancing their biological activity profiles .

Table 2: Synthetic Routes for Isoxazole Derivatives

| Starting Material | Reaction Conditions | Yield (%) |

|---|---|---|

| Cinnamyl alcohol | Acetic acid, NaNO2 | 40 |

| Benzaldehyde oxime | NCS under optimized conditions | 85 |

Case Studies

Several studies have documented the efficacy and versatility of this compound derivatives:

Antimicrobial Studies

In vitro studies on phenylisoxazole derivatives demonstrated significant antimicrobial activity against various Gram-positive bacteria and fungi, indicating their potential as new antimicrobial agents .

Antitubercular Activity

Recent investigations into isoniazid derivatives containing phenylisoxazole scaffolds revealed promising antitubercular activity, showcasing the compound's adaptability in targeting different pathogens .

作用机制

The mechanism of action of 3-Phenylisoxazole and its derivatives involves interactions with specific molecular targets and pathways. For instance, the inhibition of monoamine oxidase (MAO) enzymes by this compound derivatives is achieved through the binding of the compound to the active site of the enzyme, thereby preventing the breakdown of neurotransmitters . Additionally, the antibacterial activity of 4-nitro-3-phenylisoxazole derivatives is attributed to their ability to disrupt bacterial cell wall synthesis and inhibit essential bacterial enzymes .

相似化合物的比较

Comparison with Structural Analogs

Substituent Effects on Physicochemical Properties

The 5-position of 3-phenylisoxazole can be modified with various aryl groups, significantly altering physical properties and synthetic yields. Table 1 summarizes key derivatives:

Key Findings :

- Electron-withdrawing groups (e.g., 4-Fluorophenyl) improve yields (92%) compared to electron-donating groups (e.g., 4-Methoxyphenyl, 67%) .

- Melting points correlate with substituent polarity; 4-Fluorophenyl derivatives exhibit higher melting points (132–134°C) due to enhanced intermolecular interactions .

Steric and Electronic Effects in Bicyclic Systems

In 8-thiabicyclo[3.2.1]octane derivatives, this compound analogs were compared with 3-methylisoxazole counterparts for DAT inhibition (Table 2):

| Compound Series | 3-Substituent | DAT IC50 (nM) | Selectivity (DAT/SERT) | Reference |

|---|---|---|---|---|

| 3β-Chair-configured | 3-Methyl | 7.2 | >1000 | |

| 3β-Chair-configured | 3-Phenyl | 33 | >1000 | |

| 3α-Boat-configured | 3-Methyl | 22 | >1000 |

Key Findings :

Pharmacological Activity Comparison

Anticancer and Antiplasmodial Activity

- A benzo[1,2,3]selenadiazole–3-p-chlorophenylisoxazole hybrid showed anti-proliferative activity against HT-1080 cells (IC50 = 18.6 ± 2.6 μM) .

- In contrast, this compound-pyrano[2,3-d]pyrimidine hybrids demonstrated antibacterial activity against Staphylococcus aureus (MIC = 8 μg/mL) .

DAT Inhibitory Activity

Reactivity and Stability

Under flash vacuum pyrolysis (750°C), this compound isomerizes to 2-phenyloxazole (47% yield) and benzonitrile (23% yield), demonstrating thermal lability compared to simpler isoxazoles (e.g., 3-methylisoxazole) . This reactivity is attributed to ring strain and the stability of oxazole products.

生物活性

3-Phenylisoxazole is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound and its derivatives, focusing on antibacterial, antitumor, and anti-inflammatory properties, supported by recent research findings and data tables.

Chemical Structure and Synthesis

This compound belongs to a class of heterocyclic compounds characterized by a five-membered ring containing nitrogen and oxygen. Its derivatives are synthesized through various methods, including cycloaddition reactions, which have been shown to enhance their biological activities.

Antibacterial Activity

Recent studies have highlighted the antibacterial potential of 4-nitro-3-phenylisoxazole derivatives. These compounds were evaluated against several bacterial strains, including Xanthomonas oryzae (Xoo), Xanthomonas axonopodis (Xac), and Pseudomonas syringae (Psa). The results demonstrated that certain derivatives exhibited potent antibacterial activity, significantly outperforming traditional controls such as bismerthiazol.

Table 1: Antibacterial Activity of 4-Nitro-3-Phenylisoxazole Derivatives

| Compound | Xoo (mg/mL) | Xac (mg/mL) | Psa (mg/mL) |

|---|---|---|---|

| 5o | 7.9 | 9.1 | 12.6 |

| 5p | 9.1 | 12.6 | 14.5 |

| 5q | 12.6 | 47.0 | 35.1 |

The above table summarizes the effective concentrations () of selected compounds against the mentioned bacterial strains, indicating that lower values correspond to higher antibacterial potency .

Antitumor Activity

The antitumor properties of phenylisoxazole derivatives have also been investigated. A study focused on the synthesis of new derivatives showed promising results against Mycobacterium tuberculosis, with some compounds exhibiting minimum inhibitory concentrations (MIC) as low as 1.03 μM against resistant strains . The structural modifications in these derivatives play a crucial role in enhancing their efficacy against cancer cells.

Table 2: Antitubercular Activity of Phenylisoxazole Derivatives

| Compound Name | MIC90 (μM) |

|---|---|

| (E)-4-(4-((2-isonicotinoylhydrazono)methyl)phenoxy)-3-(phenylsulfonyl)-1,2,5-oxadiazole 2-oxide | 1.03 |

| (E)-6-((2-isonicotinoylhydrazono)-methyl)benzo[c]-oxadiazole-1-oxide | 1.10 |

These findings suggest that modifications on the phenyl ring can lead to significant improvements in antitubercular activity .

Anti-inflammatory Activity

In addition to antibacterial and antitumor properties, phenylisoxazole derivatives have been reported to exhibit anti-inflammatory effects. The mechanisms underlying these activities often involve the inhibition of pro-inflammatory cytokines and enzymes, which are critical in inflammatory processes.

Case Study 1: Antibacterial Screening

In a comprehensive study involving the synthesis and evaluation of thirty-five phenylisoxazole derivatives, researchers found that certain ortho-substituted compounds showed superior activity compared to their para and meta counterparts. The study concluded that structural orientation significantly influences biological activity, paving the way for further optimization in drug design .

Case Study 2: Antitubercular Efficacy

Another research effort focused on the development of isoniazid-based phenylisoxazole derivatives revealed their potential as new antitubercular agents. The results indicated that specific modifications could enhance activity against both drug-sensitive and multi-drug resistant strains of Mycobacterium tuberculosis, emphasizing the importance of structure-activity relationships in medicinal chemistry .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。